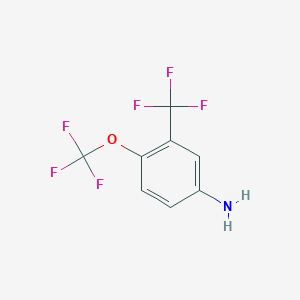

5-Amino-2-(trifluoromethoxy)benzotrifluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(trifluoromethoxy)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F6NO/c9-7(10,11)5-3-4(15)1-2-6(5)16-8(12,13)14/h1-3H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYQQLFHWWMQHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)(F)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30545818 | |

| Record name | 4-(Trifluoromethoxy)-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104678-68-4 | |

| Record name | 4-(Trifluoromethoxy)-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-(trifluoromethoxy)benzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Amino-2-(trifluoromethoxy)benzotrifluoride (CAS 104678-68-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-(trifluoromethoxy)benzotrifluoride, also known by its synonym 4-(Trifluoromethoxy)-3-(trifluoromethyl)aniline, is a highly functionalized aromatic amine that serves as a critical intermediate in the synthesis of a variety of biologically active molecules. Its unique structure, featuring both a trifluoromethoxy and a trifluoromethyl group, imparts desirable physicochemical properties to target compounds, making it a valuable building block in the fields of medicinal chemistry and agrochemical research. The presence of these fluorine-containing moieties is known to enhance metabolic stability, increase lipophilicity, and modulate the electronic characteristics of molecules, often leading to improved efficacy and pharmacokinetic profiles of drug candidates.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this versatile compound.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below. This data is essential for safe handling, storage, and use in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 104678-68-4 | [3] |

| Molecular Formula | C8H5F6NO | [3] |

| Molecular Weight | 245.12 g/mol | |

| Appearance | Liquid | [3] |

| Storage Temperature | 2 - 8 °C | [3] |

| Hazards | Toxic if swallowed, Harmful in contact with skin, Harmful if inhaled, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation. | [3] |

| Handling Precautions | Handle in a well-ventilated area, wear personal protective equipment, avoid contact with skin and eyes, and store under an inert gas as it is air and moisture sensitive. | [3] |

Synthesis and Reactions

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the searched literature, its synthesis can be inferred from established methods for preparing structurally similar fluorinated anilines. The general strategies involve the introduction of the amino, trifluoromethoxy, and trifluoromethyl groups onto a benzene ring through a series of well-understood organic reactions.

Key synthetic transformations that are relevant for the synthesis of this and related compounds include:

-

Nitration: Introduction of a nitro group onto the aromatic ring, which can later be reduced to an amine.

-

Halogenation: Introduction of a halogen, which can serve as a handle for further functionalization or be a precursor to other groups.

-

Trifluoromethylation and Trifluoromethoxylation: These reactions often employ specialized reagents to introduce the fluorine-containing moieties.

-

Reduction of Nitro Group: A common final step to install the amine functionality.

A general workflow for the synthesis of functionalized anilines is depicted below.

The amino group of this compound is a versatile functional handle for a variety of subsequent reactions, including:

-

Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.

-

Diazotization: Conversion of the amino group to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.

-

N-alkylation and N-arylation: Formation of secondary or tertiary amines.

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly in the areas of neuroprotection, cancer, and infectious diseases.

Neuroprotective Agents: Synthesis of Riluzole

A significant application of this compound is in the synthesis of Riluzole, a neuroprotective drug used in the treatment of amyotrophic lateral sclerosis (ALS).[4] Riluzole is a 2-aminobenzothiazole derivative, and its synthesis involves the reaction of a substituted aniline with a thiocyanate source to form the benzothiazole ring system. The trifluoromethoxy group at the 6-position of Riluzole, which originates from the 2-position of the starting aniline, is crucial for its biological activity.[5]

A general reaction scheme for the synthesis of Riluzole and its analogues from a substituted aniline is outlined below.

Experimental Protocol for Riluzole Synthesis from 4-(Trifluoromethoxy)aniline (a related compound):

The following protocol, adapted from the synthesis of Riluzole from a similar starting material, illustrates the key chemical transformation.[6]

-

Reaction Setup: Potassium thiocyanate is added to a solution of the starting aniline (e.g., 4-(trifluoromethoxy)aniline) in glacial acetic acid.

-

Addition of Bromine: A solution of bromine in glacial acetic acid is added dropwise to the cooled reaction mixture.

-

Reaction: The reaction is allowed to proceed at room temperature overnight.

-

Workup: The mixture is diluted with water and neutralized with a base (e.g., Na2CO3).

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), dried, and purified by recrystallization to yield the 2-amino-6-(trifluoromethoxy)benzothiazole (Riluzole).

Anticancer and Antimicrobial Agents

The trifluoromethyl and trifluoromethoxy groups are prevalent in modern anticancer and antimicrobial drug design due to their ability to enhance biological activity.[7] this compound serves as a precursor for the synthesis of novel heterocyclic compounds with potential therapeutic applications in these areas. For instance, derivatives of thiazolo[4,5-d]pyrimidines, which can be synthesized from functionalized anilines, have shown promising anticancer activity.[7][8]

The general workflow for developing such agents involves using the aniline as a scaffold to construct more complex heterocyclic systems.

While specific quantitative data for compounds derived directly from this compound is limited in the provided search results, the following table presents examples of the biological activity of related trifluoromethyl-containing compounds.

| Compound Class | Target | Activity | Reference |

| Thiazolo[4,5-d]pyrimidine derivatives | Human cancer cell lines (A375, C32, DU145, MCF-7) | Antiproliferative activity | [7][8] |

| 5-Amino[9][10]triazole derivatives | Liver cancer (HepG2) and breast cancer (MCF7) cell lines | Anticancer activity with IC50 values in the micromolar range | [11] |

| Trifluoromethyl pyrimidine derivatives | Tobacco mosaic virus (TMV) and Rhizoctonia solani | Antiviral and antifungal activities | [12] |

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals. Its unique fluorine-containing substituents contribute to the enhanced biological activity and favorable pharmacokinetic properties of the resulting drug candidates. The primary application of this compound is in the production of the neuroprotective agent Riluzole, and it holds considerable potential for the development of novel anticancer and antimicrobial agents. Further research into the synthesis and applications of this compound is likely to yield new and improved therapeutic agents.

References

- 1. US6797843B2 - Process for preparing rac-bicalutamide and its intermediates - Google Patents [patents.google.com]

- 2. Synthesis, Characterization, Theoretical and Experimental Anticancer Evaluation of Novel Cocrystals of 5-Fluorouracil and Schiff Bases against SW480 Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synquestlabs.com [synquestlabs.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Riluzole series. Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines and 3-substituted-2-imino-benzothiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Riluzole synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-Amino-2-fluorobenzotrifluoride(2357-47-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

Physicochemical properties of 4-(trifluoromethoxy)-3-(trifluoromethyl)aniline

A Technical Guide to the Physicochemical Properties of Fluorinated Anilines

An Examination of 4-(trifluoromethoxy)-3-(trifluoromethyl)aniline and Related Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed overview of the physicochemical properties of key fluorinated aniline building blocks. While experimental data for 4-(trifluoromethoxy)-3-(trifluoromethyl)aniline is not extensively available in public literature, this guide consolidates known data for structurally related and isomeric compounds, including 4-(trifluoromethoxy)aniline and 4-(trifluoromethyl)aniline. Furthermore, it furnishes comprehensive, standardized protocols for the experimental determination of crucial physicochemical parameters such as melting point, pKa, solubility, and partition coefficient (logP). These methodologies are presented to empower researchers to determine these properties for novel compounds like 4-(trifluoromethoxy)-3-(trifluoromethyl)aniline.

Comparative Physicochemical Data

The strategic placement of trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups on an aniline scaffold significantly influences its electronic properties, lipophilicity, and metabolic stability, making these compounds valuable in medicinal chemistry and materials science. The following table summarizes available quantitative data for key isomers and analogues to provide a comparative baseline.

| Property | 4-(trifluoromethoxy)aniline | 4-(trifluoromethyl)aniline | 3-(trifluoromethyl)aniline | 4-Methoxy-3-(trifluoromethyl)aniline |

| CAS Number | 461-82-5[1] | 455-14-1[2] | 98-16-8[3] | 393-15-7[4] |

| Molecular Formula | C₇H₆F₃NO[1] | C₇H₆F₃N[2] | C₇H₆F₃N[3] | C₈H₈F₃NO[4] |

| Molecular Weight | 177.12 g/mol [1] | 161.12 g/mol [2] | 161.12 g/mol [3] | 191.15 g/mol [4] |

| Physical Form | Liquid[1][5] | Liquid | Colorless Liquid[3] | Pale Pink Powder/Crystals[4] |

| Melting Point | Not applicable | 3-8 °C[2][6] | 5-6 °C[3] | 58-60 °C[4] |

| Boiling Point | 73-75 °C at 10 mmHg[1][5] | 83 °C at 12 mmHg[2] | 187-188 °C[3] | Not Available |

| Density | 1.32 g/mL at 20 °C[1][5] | 1.283 g/mL at 25 °C[2] | 1.29 g/cm³[3] | Not Available |

| pKa (Predicted) | 3.75 ± 0.10[1] | Not Available | Not Available | Not Available |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol[1] | Soluble in ether, methanol, ethanol, and aromatics[6]. Insoluble in water[2]. | Not Available | Not Available |

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the key physicochemical properties of aromatic amines.

Melting Point Determination (Capillary Method)

The melting point of a solid is a critical indicator of its purity and identity. The capillary method is a widely adopted technique for its determination.

Methodology:

-

Sample Preparation: Ensure the solid sample is thoroughly dried and finely powdered. If the crystals are large, gently grind them in a mortar and pestle.[7]

-

Capillary Loading: Vertically press the open end of a glass capillary tube into the powdered sample until a small amount (2-3 mm in height) enters the tube.[8]

-

Sample Packing: Invert the tube and tap it gently on a hard surface to compact the sample at the sealed bottom. Dropping the tube through a long glass tube can aid in effective packing.[8][9]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[7][9]

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute) to find a rough melting range.[9]

-

Accurate Determination: For an accurate measurement, use a fresh sample. Set the starting temperature to about 15-20 °C below the expected melting point and heat at a slow, controlled rate of 1-2 °C per minute.[7][10]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a transparent liquid (completion of melting). This range is the melting point.[10]

-

Replication: Conduct the measurement at least twice with fresh samples to ensure reproducibility.[10]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an aniline, it reflects the acidity of the conjugate acid (anilinium ion). Potentiometric titration is a highly accurate method for its determination.

Methodology:

-

Apparatus Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate readings.[11]

-

Sample Preparation: Dissolve a precisely weighed quantity of the compound in a suitable solvent or co-solvent system to create a solution of known concentration (e.g., 1 mM).[11][12]

-

Titration Setup: Place the sample solution in a reaction vessel equipped with a magnetic stirrer. Immerse the calibrated pH electrode. Purge the solution with an inert gas like nitrogen to remove dissolved CO₂.[11][12]

-

Ionic Strength: Maintain a constant ionic strength throughout the experiment by adding a background electrolyte, such as 0.15 M potassium chloride (KCl).[11]

-

Titration: For a basic compound like aniline, titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl). For the conjugate acid, titrate with a strong base (e.g., 0.1 M NaOH).[11]

-

Data Collection: Record the pH value after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[13] The inflection point of the curve indicates the equivalence point.

-

Replication: Perform a minimum of three titrations to ensure the reliability of the result and calculate the average pKa value.[11]

Solubility Determination (Gravimetric Method)

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. The gravimetric method is a straightforward and reliable technique for its determination.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of the chosen solvent (e.g., water, buffer, or organic solvent) in a sealed container.[14][15]

-

Equilibration: Agitate the mixture at a constant, controlled temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatic shaker is ideal for this purpose.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.

-

Sample Collection: Carefully pipette a precise volume of the clear, saturated supernatant into a pre-weighed, dry evaporating dish or watch glass.[14][15]

-

Solvent Evaporation: Heat the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 100-110 °C) until a constant weight is achieved.[14][16]

-

Calculation:

-

Weigh the dish containing the dry residue.

-

The mass of the dissolved solute is the final weight minus the initial weight of the dish.

-

Calculate the solubility by dividing the mass of the residue by the volume of the supernatant collected. Express the result in units such as g/L or mg/mL.[14]

-

LogP Determination (Shake-Flask Method)

The partition coefficient (P), or its logarithm (logP), quantifies the lipophilicity of a compound by measuring its differential solubility in a biphasic system, typically n-octanol and water. The shake-flask method is the "gold standard" for experimental logP determination.[17]

Methodology:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and water (or a relevant aqueous buffer, e.g., pH 7.4 phosphate buffer) for 24 hours. Allow the layers to separate completely to create mutually saturated phases.[17][18]

-

Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[17]

-

Partitioning: Add a small aliquot of the stock solution to a known volume of the pre-saturated aqueous phase. Then, add a known volume of the pre-saturated n-octanol. The volume ratio can be adjusted based on the expected lipophilicity.[18]

-

Equilibration: Cap the container and shake or rotate it gently for a sufficient time (e.g., 1-24 hours) at a constant temperature to allow the compound to partition between the two phases.[17]

-

Phase Separation: Centrifuge the mixture to ensure a clean separation of the aqueous and n-octanol layers.

-

Concentration Analysis: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) layers using a suitable analytical technique, such as HPLC-UV or ¹⁹F NMR for fluorinated compounds.[18][19]

-

Calculation: The partition coefficient (P) is the ratio of the concentrations. The logP is the base-10 logarithm of this ratio:

-

P = [C_oct] / [C_aq]

-

logP = log₁₀(P)

-

Synthesis Pathway

While a specific synthesis for 4-(trifluoromethoxy)-3-(trifluoromethyl)aniline is not detailed, a plausible route can be inferred from known organic synthesis transformations. A common strategy for introducing an amino group is through the reduction of a nitro group. The trifluoromethyl and trifluoromethoxy groups would likely be installed on the benzene ring prior to this final reduction step.

Note: No known biological signaling pathways involving 4-(trifluoromethoxy)-3-(trifluoromethyl)aniline have been identified in the surveyed literature.

References

- 1. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 4. ossila.com [ossila.com]

- 5. chembk.com [chembk.com]

- 6. 455-14-1 4-(Trifluoromethyl)aniline AKSci F127 [aksci.com]

- 7. westlab.com [westlab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. jk-sci.com [jk-sci.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. pharmajournal.net [pharmajournal.net]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. scribd.com [scribd.com]

- 17. LogP / LogD shake-flask method [protocols.io]

- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

An In-Depth Technical Guide to 5-Amino-2-(trifluoromethoxy)benzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Amino-2-(trifluoromethoxy)benzotrifluoride, a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. This document details its physicochemical properties, outlines a relevant synthetic protocol, and discusses its potential applications in drug discovery and development.

Core Compound Data

This compound, also known by its synonym 4-(Trifluoromethoxy)-3-(trifluoromethyl)aniline, is a unique building block for organic synthesis. The presence of both a trifluoromethoxy and a trifluoromethyl group on the aniline scaffold imparts distinct properties that are highly sought after in the design of novel bioactive molecules.

| Property | Value |

| Molecular Weight | 245.12 g/mol |

| Molecular Formula | C₈H₅F₆NO |

| CAS Number | 104678-68-4 |

| Synonyms | 4-(Trifluoromethoxy)-3-(trifluoromethyl)aniline, 4-Amino-alpha,alpha,alpha-trifluoro-2-(trifluoromethoxy)anisole |

| Appearance | Not specified in readily available literature |

| Solubility | Not specified in readily available literature |

Synthetic Protocols

Synthesis of Methyl 4-Acetamido-3-(trifluoromethoxy)benzoate via OCF₃ Migration[1]

This procedure is a two-step process starting from a hydroxylamine precursor.

Step 1: Synthesis of Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate

-

To an oven-dried round-bottom flask under a nitrogen atmosphere, add methyl 4-(N-hydroxyacetamido)benzoate (1.0 equivalent), cesium carbonate (Cs₂CO₃, 0.1 equivalents), and 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II, 1.2 equivalents).

-

Add anhydrous chloroform as the solvent.

-

Stir the reaction mixture at room temperature. The progress of the O-trifluoromethylation can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the methyl 4-(N-(trifluoromethoxy)acetamido)benzoate intermediate.

Step 2: OCF₃ Migration to Synthesize Methyl 4-Acetamido-3-(trifluoromethoxy)benzoate

-

In a pressure vessel, dissolve the methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (1.0 equivalent) in nitromethane.

-

Seal the vessel and heat the reaction mixture to 120 °C.

-

Stir the reaction for 20 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The crude product is then purified by flash column chromatography to yield the final product, methyl 4-acetamido-3-(trifluoromethoxy)benzoate.[1]

To obtain the target molecule, this compound, from a similar acetamido-protected intermediate, a subsequent hydrolysis (deprotection) of the acetamide group would be necessary. This is typically achieved under acidic or basic conditions.

Role in Drug Discovery and Development

The incorporation of trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups is a widely used strategy in modern medicinal chemistry to enhance the drug-like properties of molecules.[2][3] These groups can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity for its biological target.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ and -OCF₃ groups resistant to metabolic degradation, particularly by cytochrome P450 enzymes. This can lead to an increased in vivo half-life of a drug candidate.[2]

-

Lipophilicity: Both groups are highly lipophilic, which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier. This enhanced permeability is often crucial for oral bioavailability and effective distribution to target tissues.[2]

-

Binding Affinity: The strong electron-withdrawing nature of these groups can alter the electronic properties of the aromatic ring and influence non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with the target protein, potentially leading to enhanced binding affinity and potency.[2]

While specific biological activities for this compound are not extensively documented, related trifluoromethylated anilines have shown antimicrobial efficacy against various bacterial species. For instance, compounds like 4-amino-3-chloro-5-nitrobenzotrifluoride and 2-iodo-4-trifluoromethylaniline have demonstrated both antibacterial and antibiofilm properties against Vibrio parahaemolyticus and Vibrio harveyi.[4] This suggests that the core scaffold of this compound could be a valuable starting point for the development of new antimicrobial agents.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. Its unique combination of functional groups offers a strategic advantage for fine-tuning the physicochemical and biological properties of new chemical entities. The synthetic methodologies for related compounds provide a solid foundation for its preparation, and the known impact of its constituent fluorinated groups highlights its potential for the development of novel therapeutics. Further research into the specific biological activities of this compound and its derivatives is warranted.

References

Navigating the Safety Profile of 4-(Trifluoromethoxy)-3-(trifluoromethyl)aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The novel compound 4-(Trifluoromethoxy)-3-(trifluoromethyl)aniline is a subject of increasing interest within the realms of pharmaceutical and agrochemical research. Its unique molecular architecture, featuring both trifluoromethoxy and trifluoromethyl groups on an aniline scaffold, suggests potential for creating new chemical entities with desirable pharmacokinetic and bioactive properties. However, the very features that make it attractive also necessitate a thorough understanding of its safety profile. This technical guide synthesizes available safety data from structurally analogous compounds to provide a comprehensive overview for handling and experimental use, in the absence of a specific Safety Data Sheet (SDS) for the designated molecule.

Physicochemical and Hazard Identification

Quantitative data for 4-(Trifluoromethoxy)-3-(trifluoromethyl)aniline is not directly available. The following tables summarize key physical and safety information extrapolated from closely related analogs such as 4-(trifluoromethoxy)aniline and various trifluoromethyl-substituted anilines. These analogs share key structural motifs, providing the best available preliminary safety assessment.

Table 1: Physical and Chemical Properties of Structurally Similar Compounds

| Property | 4-(Trifluoromethoxy)aniline | 4-Fluoro-3-(trifluoromethyl)aniline | 4-Methyl-3-(trifluoromethyl)aniline |

| CAS Number | 461-82-5 | 2357-47-3[1] | 65934-74-9 |

| Molecular Formula | C7H6F3NO | C7H5F4N | C8H8F3N |

| Molecular Weight | 177.12 g/mol | 179.11 g/mol | 175.15 g/mol |

| Appearance | Colorless to pale yellow solid or liquid | Amber liquid[1] | Light yellow liquid[2] |

| Boiling Point | 73-75 °C @ 10 mmHg[3] | 207-208 °C[1] | 204 °C[2] |

| Flash Point | 81 °C (177 °F)[4] | 91 °C (195.8 °F)[1] | 102 °C (215.6 °F)[2] |

| Density | 1.32 g/mL at 20 °C[3] | 1.393 g/mL at 25 °C | 1.24 g/cm³[2] |

| Solubility | Sparingly soluble in water[5] | No data available | Insoluble in water[6] |

Table 2: GHS Hazard Classification of Analogs

| Hazard Class | 4-(Trifluoromethoxy)aniline | 4-Fluoro-3-(trifluoromethyl)aniline |

| Acute Oral Toxicity | Category 3 (Toxic if swallowed)[7][8] | Category 4 (Harmful if swallowed)[1] |

| Acute Dermal Toxicity | Category 2 (Fatal in contact with skin)[7] | Category 4 (Harmful in contact with skin)[1] |

| Acute Inhalation Toxicity | Not Classified | Category 3 (Toxic if inhaled)[1] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[7] | Category 2 (Causes skin irritation)[1] |

| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage)[7][8] | Category 2 (Causes serious eye irritation)[1] |

| Specific Target Organ Toxicity (Single Exposure) | Not Classified | Category 3 (May cause respiratory irritation)[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 (May cause damage to organs through prolonged or repeated exposure)[7] | Not Classified |

Hazard Identification and Precautionary Measures

Based on the data from analogous compounds, 4-(Trifluoromethoxy)-3-(trifluoromethyl)aniline should be handled as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.

Key Hazard Statements:

-

May cause respiratory irritation.[1]

-

May cause damage to organs through prolonged or repeated exposure.[7]

The following workflow outlines the necessary precautions when handling this compound.

Caption: General handling workflow for hazardous chemicals.

Experimental Protocols: Safe Handling and Use

Adherence to strict experimental protocols is paramount to ensure the safety of laboratory personnel.

3.1. Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[9]

3.2. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.[9]

-

Skin Protection: Wear suitable protective clothing and gloves (e.g., nitrile rubber).[9] Contaminated clothing should be removed and laundered before reuse.

-

Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[9]

3.3. First-Aid Measures The following diagram illustrates the recommended first-aid procedures in case of exposure.

Caption: First-aid response to chemical exposure.

Fire and Explosion Hazard Data

While not considered highly flammable, the compound may combust at elevated temperatures.

-

Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[1]

-

Hazardous Combustion Products: Thermal decomposition may produce toxic gases such as carbon oxides, nitrogen oxides, and hydrogen fluoride.[1]

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Storage and Disposal

Proper storage and disposal are crucial to prevent accidental exposure and environmental contamination.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[9] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[1] Do not allow the substance to enter drains or waterways.

Toxicological Information

Detailed toxicological studies on 4-(Trifluoromethoxy)-3-(trifluoromethyl)aniline are not available. The information below is based on data from its structural analogs.

-

Acute Toxicity: Expected to be toxic to fatal upon oral and dermal exposure.[7] Inhalation may also be harmful or toxic.[1]

-

Skin and Eye Effects: Causes skin irritation and is likely to cause serious eye damage.[7]

-

Sensitization: No data available.

-

Mutagenicity and Carcinogenicity: No data is available to classify the mutagenic or carcinogenic potential.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity: May cause respiratory tract irritation upon single exposure and potential damage to organs through prolonged or repeated exposure.[1][7]

Conclusion

While a specific Safety Data Sheet for 4-(Trifluoromethoxy)-3-(trifluoromethyl)aniline is not yet available, a comprehensive safety assessment can be formulated by examining its close structural analogs. The presence of both trifluoromethoxy and trifluoromethyl groups on the aniline ring suggests that this compound should be handled with significant caution. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize the risk of exposure. As with any novel chemical entity, a thorough risk assessment should be conducted before any experimental work is undertaken.

References

A Technical Guide to the Spectroscopic Analysis of 5-Amino-2-(trifluoromethoxy)benzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic profile of 5-Amino-2-(trifluoromethoxy)benzotrifluoride (CAS No. 104678-68-4). Due to the limited availability of specific experimental data in public-domain literature, this document outlines the predicted spectroscopic characteristics based on the analysis of its functional groups and structural analogues. It serves as a practical framework for researchers engaged in the synthesis, characterization, and application of this and similar fluorinated aromatic compounds. Detailed, generalized experimental protocols for key spectroscopic techniques are provided to guide laboratory work.

Introduction and Molecular Structure

This compound is a fluorinated aromatic amine with the molecular formula C₈H₅F₆NO. Its structure incorporates several key functional groups that dictate its spectroscopic behavior: a primary aromatic amine (-NH₂), a trifluoromethoxy group (-OCF₃), a trifluoromethyl group (-CF₃), and a 1,2,4-trisubstituted benzene ring. Understanding the characteristic spectral signatures of these groups is essential for structural verification and purity assessment.

Molecular Structure:

-

IUPAC Name: 4-(Trifluoromethoxy)-3-(trifluoromethyl)aniline

-

Molecular Formula: C₈H₅F₆NO[1]

-

Molecular Weight: 245.12 g/mol [3]

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from the primary methods of spectroscopic analysis for this molecule.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by absorptions from the amine and the carbon-fluorine bonds.

| Functional Group | Vibration Mode | **Expected Wavenumber (cm⁻¹) ** | Characteristics |

| Primary Aromatic Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500[4][5] | Two distinct, sharp to medium bands. |

| Primary Aromatic Amine (N-H) | Scissoring (Bending) | 1580 - 1650[6] | Medium to strong, sharp absorption. |

| Aromatic Ring (C=C) | In-ring Stretch | 1450 - 1600 | Multiple sharp bands of variable intensity. |

| Aromatic Amine (C-N) | Stretch | 1250 - 1335[6][7] | Strong intensity. |

| Trifluoromethoxy (C-F) | Stretch | 1100 - 1300 | Multiple strong, broad absorptions. |

| Trifluoromethyl (C-F) | Stretch | 1100 - 1300 | Multiple strong, broad absorptions. |

| Aromatic Ring (C-H) | Out-of-plane Bend | 800 - 900 | Strong band indicative of 1,2,4-trisubstitution. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure. ¹H, ¹⁹F, and ¹³C NMR will provide complementary information.

| Spectrum | Predicted δ (ppm) | Multiplicity | Assignment |

| ¹H NMR | ~ 7.0 - 7.5 | Doublet (d) | Aromatic H ortho to -CF₃ |

| ~ 6.8 - 7.2 | Doublet of doublets (dd) | Aromatic H ortho to -NH₂ and meta to -CF₃ | |

| ~ 6.7 - 7.1 | Singlet/Doublet (s/d) | Aromatic H ortho to -NH₂ and meta to -OCF₃ | |

| ~ 3.5 - 4.5 | Broad singlet (br s) | Amine (-NH₂) protons; exchangeable with D₂O.[4][5] | |

| ¹⁹F NMR | -57 to -60 | Singlet (s) | Trifluoromethoxy (-OCF₃) |

| -62 to -65 | Singlet (s) | Trifluoromethyl (-CF₃) | |

| ¹³C NMR | ~ 145 - 150 | Singlet (s) | Aromatic C attached to -NH₂ |

| ~ 140 - 148 | Quartet (q) | Aromatic C attached to -OCF₃ (coupling to F) | |

| ~ 120 - 130 | Quartet (q) | Trifluoromethyl (-CF₃) carbon (strong coupling to F) | |

| ~ 115 - 135 | Multiple signals | Remaining aromatic carbons, showing C-F couplings. | |

| ~ 110 - 120 | Quartet (q) | Aromatic C attached to -CF₃ (coupling to F) |

Note: Chemical shifts are highly dependent on the solvent used.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can reveal structural information through fragmentation.

| Analysis Type | Parameter | Expected Value |

| High Resolution MS (HRMS) | Calculated Exact Mass | 245.0275 (for C₈H₅F₆NO) |

| Low Resolution MS (LRMS) | Molecular Ion Peak [M]⁺ | m/z 245 |

| [M+H]⁺ (ESI/CI) | m/z 246 | |

| Key Fragmentation Ions | [M-CF₃]⁺ | m/z 176 (Loss of trifluoromethyl radical) |

| [M-OCF₃]⁺ | m/z 160 (Loss of trifluoromethoxy radical) |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described above. Instrument-specific parameters should be optimized by the operator.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Ensure the solid sample is dry. If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the powder directly onto the ATR crystal.

-

Instrument Setup: Use a standard mid-IR source, a KBr beam splitter, and a DTGS detector.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply the sample to the crystal and ensure good contact using the pressure arm.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a minimum of 16 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

-

Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8] Ensure the sample is fully dissolved.

-

¹H NMR Acquisition:

-

Tune and shim the probe on a 400 MHz or higher field spectrometer.

-

Acquire a standard 1D proton spectrum using a 30° or 90° pulse angle.

-

Set a relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds.[9]

-

Use 8 to 16 scans for sufficient signal.

-

-

¹⁹F NMR Acquisition:

-

Acquire a 1D fluorine spectrum, which can be proton-decoupled to simplify the signals.[10]

-

Use a spectral width appropriate for fluorinated aromatic compounds (e.g., -50 to -70 ppm).

-

Reference the spectrum to an internal or external standard, such as CFCl₃ (0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled 1D carbon spectrum.

-

Use a wider spectral width (e.g., 0-160 ppm).

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) will be necessary due to the low natural abundance of ¹³C and the effect of fluorine coupling.

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Calibrate the chemical shifts to the residual solvent peak (for ¹H and ¹³C) or the reference standard (for ¹⁹F).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation (LC-MS with ESI example):

-

Couple a liquid chromatograph (LC) to a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Use a C18 column for separation. The mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid to promote protonation.

-

-

Data Acquisition:

-

Inject a small volume (1-5 µL) of the sample solution.

-

Operate the ESI source in positive ion mode to detect the [M+H]⁺ ion.

-

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).

-

For fragmentation data (MS/MS), select the parent ion (m/z 246) in the first mass analyzer and subject it to collision-induced dissociation (CID) to generate fragment ions in the second mass analyzer.

-

-

Processing: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. For high-resolution data, use the accurate mass to confirm the elemental composition.

Visualization of Analytical Workflow

The logical flow for the comprehensive spectroscopic analysis and characterization of a novel or synthesized compound like this compound is depicted below.

Caption: General workflow for spectroscopic analysis.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. rndmate.com [rndmate.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 5-Amino-2-(trifluoromethoxy)benzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the predicted ¹H NMR spectrum of 5-Amino-2-(trifluoromethoxy)benzotrifluoride. Due to the current unavailability of a publicly accessible experimental spectrum for this specific compound, this document offers a comprehensive prediction based on established principles of nuclear magnetic resonance spectroscopy and data from structurally analogous molecules. This guide includes predicted chemical shifts, coupling constants, and multiplicity for the aromatic protons. A generalized experimental protocol for the acquisition of the ¹H NMR spectrum for this and similar aromatic amines is also provided, alongside a logical diagram illustrating the predicted spin-spin coupling interactions.

Introduction

This compound is a substituted aniline derivative featuring two strongly electron-withdrawing groups, a trifluoromethoxy (-OCF₃) group and a trifluoromethyl (-CF₃) group, as well as an electron-donating amino (-NH₂) group. These substituents significantly influence the electron density distribution within the aromatic ring, leading to characteristic chemical shifts in the ¹H NMR spectrum. Understanding the ¹H NMR spectrum is crucial for the structural elucidation and purity assessment of this compound, which may serve as a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents. The presence of fluorine atoms can enhance metabolic stability and lipophilicity in drug candidates.[1][2]

While an experimental ¹H NMR spectrum for this compound is not currently available in public spectral databases, a reliable prediction can be made by analyzing the substituent effects on the aromatic ring.

Predicted ¹H NMR Spectrum Analysis

The structure of this compound dictates the presence of three distinct proton signals in the aromatic region, in addition to the signal from the amino protons.

The protons on the benzene ring are designated as H-3, H-4, and H-6. The amino group (-NH₂) is a strong electron-donating group, which tends to shield the ortho and para protons, shifting their signals upfield. Conversely, the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are strong electron-withdrawing groups, which deshield the aromatic protons, causing their signals to shift downfield.[3]

The chemical shift of the amino protons can vary and often appears as a broad singlet.[4] Its position is dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-6 | 7.0 - 7.2 | Doublet (d) | JH6-H4 ≈ 2-3 Hz (meta-coupling) | 1H |

| H-4 | 6.8 - 7.0 | Doublet of doublets (dd) | JH4-H3 ≈ 8-9 Hz (ortho-coupling), JH4-H6 ≈ 2-3 Hz (meta-coupling) | 1H |

| H-3 | 6.6 - 6.8 | Doublet (d) | JH3-H4 ≈ 8-9 Hz (ortho-coupling) | 1H |

| -NH₂ | 3.5 - 5.0 | Broad Singlet (br s) | N/A | 2H |

Note: These are predicted values and the actual experimental values may vary.

Predicted Splitting Patterns:

-

H-6: This proton is expected to appear as a doublet due to meta-coupling with H-4 (J ≈ 2-3 Hz).

-

H-4: This proton is anticipated to be a doublet of doublets, resulting from ortho-coupling with H-3 (J ≈ 8-9 Hz) and meta-coupling with H-6 (J ≈ 2-3 Hz).[5]

-

H-3: This proton should appear as a doublet due to ortho-coupling with H-4 (J ≈ 8-9 Hz).

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following provides a general methodology for acquiring the ¹H NMR spectrum of a solid aromatic amine like this compound.

3.1. Sample Preparation

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is often a good starting choice for many organic molecules.

-

Transfer the solution to a standard 5 mm NMR tube.

-

If necessary, filter the solution to remove any particulate matter.

3.2. NMR Spectrometer Parameters

A standard 400 MHz NMR spectrometer can be used with the following typical parameters:[6][7]

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃ (with tetramethylsilane, TMS, as an internal standard at 0.00 ppm)

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A range of -2 to 12 ppm is generally sufficient to cover the signals of interest.

3.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Visualization of Predicted ¹H NMR Coupling

The following diagram illustrates the predicted coupling relationships between the aromatic protons of this compound.

Caption: Predicted coupling interactions for aromatic protons.

Logical Workflow for Spectrum Prediction

The prediction of the ¹H NMR spectrum follows a logical workflow based on fundamental NMR principles.

Caption: Workflow for predicting the 1H NMR spectrum.

Conclusion

This technical guide provides a robust prediction of the ¹H NMR spectrum of this compound based on established spectroscopic principles and data from related compounds. The presented data and experimental protocol offer a valuable resource for researchers working with this molecule, aiding in its identification, characterization, and quality control in synthetic applications. The acquisition of an experimental spectrum is recommended to confirm these predictions.

References

- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. m.youtube.com [m.youtube.com]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

In-depth Technical Guide to 5-Amino-2-(trifluoromethoxy)benzotrifluoride for Researchers and Drug Development Professionals

An essential building block in modern medicinal chemistry, 5-Amino-2-(trifluoromethoxy)benzotrifluoride is a fluorinated aniline derivative with significant potential in the development of novel therapeutics. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and potential applications in drug discovery.

Commercial Availability

This compound, also known by its IUPAC name 4-(Trifluoromethoxy)-3-(trifluoromethyl)aniline and CAS number 104678-68-4, is available from a range of specialized chemical suppliers. The purity of the commercially available compound is typically high, often exceeding 98%. It is generally offered in quantities ranging from grams to kilograms to cater to both research and development needs. Pricing can vary between suppliers and is dependent on the quantity and purity required. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

| Supplier | Purity | Available Quantities | Contact for Pricing |

| Alachem Co., Ltd. | ≥ 98% | Inquire | --INVALID-LINK-- |

| Allfluoro Pharmaceutical Co. Ltd | Inquire | Inquire | --INVALID-LINK-- |

| Capot Chemical Co., Ltd. | Inquire | Inquire | --INVALID-LINK-- |

| Dayang Chem (Hangzhou) Co.,Ltd. | Inquire | Inquire | --INVALID-LINK-- |

| Santa Cruz Biotechnology, Inc. | Inquire | Inquire | --INVALID-LINK-- |

| SynQuest Laboratories, Inc. | Inquire | Inquire | --INVALID-LINK-- |

Physicochemical Properties

| Property | Value |

| CAS Number | 104678-68-4 |

| Molecular Formula | C₈H₅F₆NO |

| Molecular Weight | 245.12 g/mol |

| Appearance | Inquire with supplier |

| Purity | Typically ≥ 98% |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential route to this compound could start from a suitably substituted nitrobenzene precursor, followed by a reduction of the nitro group to an amine. The key challenge lies in the introduction of the trifluoromethoxy and trifluoromethyl groups at the desired positions on the benzene ring.

Figure 1: A proposed high-level synthetic pathway for this compound.

General Experimental Considerations for Nitro Group Reduction

The reduction of an aromatic nitro group to an amine is a common transformation in organic synthesis. Several methods can be employed, with the choice depending on the substrate's sensitivity to reaction conditions.

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. It is often a clean and high-yielding reaction.

-

Protocol Outline: The nitroaromatic compound is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol). The catalyst is added, and the mixture is subjected to a hydrogen atmosphere (typically from a balloon or a pressurized system) with stirring until the reaction is complete (monitored by TLC or LC-MS). The catalyst is then removed by filtration, and the solvent is evaporated to yield the amine product.

-

-

Metal-Mediated Reduction in Acidic Media: A classic method involves the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

-

Protocol Outline: The nitroaromatic compound is suspended or dissolved in an acidic solution. The metal powder or granules are added portion-wise, and the reaction is stirred, often with heating. Upon completion, the reaction mixture is basified to precipitate the metal hydroxides and liberate the free amine. The product is then extracted with an organic solvent.

-

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacological properties.[1] These groups can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

-

Increased Lipophilicity: The highly lipophilic nature of the -CF₃ and -OCF₃ groups can improve a drug's ability to cross cell membranes, potentially leading to better absorption and distribution in the body.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making trifluoromethyl and trifluoromethoxy groups resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

-

Modulation of pKa: The strong electron-withdrawing nature of these groups can lower the pKa of nearby basic functionalities, such as the amino group in this compound. This can affect the ionization state of the molecule at physiological pH, influencing its solubility, permeability, and interaction with its biological target.

-

Improved Binding Affinity: The unique steric and electronic properties of fluorinated groups can lead to more favorable interactions with the binding pocket of a target protein, thereby increasing the potency of the drug.

Given these properties, this compound serves as a valuable building block for the synthesis of a wide range of bioactive molecules, including enzyme inhibitors and receptor modulators, for various therapeutic areas.

Sourcing and Procurement Workflow

For researchers and drug development professionals, the process of acquiring this compound involves several key steps to ensure the quality and suitability of the material for their specific needs.

Figure 2: A typical workflow for sourcing and procuring this compound.

Spectroscopic Data

At present, publicly accessible, detailed spectroscopic data (NMR, IR, MS) specifically for this compound is limited. Researchers who purchase this compound should receive a Certificate of Analysis from the supplier, which will typically include this information. For reference, spectral data for structurally similar compounds are available in various databases and can provide an indication of the expected spectral characteristics. For instance, the ¹H NMR and IR spectra of compounds like 4-fluoro-3-(trifluoromethyl)aniline and 4-(trifluoromethoxy)aniline are documented.[2][3][4]

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional chemical expertise. All laboratory work should be conducted in a safe and controlled environment by qualified personnel.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 1H NMR spectrum [chemicalbook.com]

- 3. 4-(Trifluoromethoxy)aniline(461-82-5) 1H NMR [m.chemicalbook.com]

- 4. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) IR Spectrum [m.chemicalbook.com]

Unraveling the Electronic Influence: A Technical Guide to Trifluoromethoxy vs. Trifluoromethyl Groups in Drug Discovery

For Immediate Release

Shanghai, China – December 24, 2025 – In the intricate landscape of medicinal chemistry, the judicious selection of functional groups is paramount to sculpting the pharmacokinetic and pharmacodynamic profile of drug candidates. Among the arsenal of bioisosteres, the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups have emerged as pivotal players. This technical guide offers an in-depth exploration of the nuanced electronic effects of these two critical substituents, providing researchers, scientists, and drug development professionals with a comprehensive resource to inform molecular design.

While both moieties are renowned for their strong electron-withdrawing properties, a closer examination reveals significant distinctions in their electronic character and, consequently, their influence on molecular behavior. This guide will dissect these differences through a quantitative lens, detail the experimental protocols for their characterization, and provide visual representations of the underlying principles.

Quantitative Comparison of Electronic Parameters

The electronic influence of a substituent is quantitatively described by a series of parameters, most notably the Hammett constants (σ), which delineate the inductive and resonance effects of a group on an aromatic ring. These parameters are crucial for predicting reaction rates and equilibria, thereby informing the synthesis and biological activity of drug molecules.

The table below summarizes the key electronic and physicochemical parameters for the trifluoromethoxy and trifluoromethyl groups, drawing from the comprehensive survey by Hansch, Leo, and Taft.

| Parameter | Trifluoromethoxy (-OCF3) | Trifluoromethyl (-CF3) | Interpretation |

| Hammett Meta-Substituent Constant (σm) | 0.38 | 0.43 | Indicates a strong electron-withdrawing inductive effect from the meta position for both groups, with the -CF3 group being slightly stronger. |

| Hammett Para-Substituent Constant (σp) | 0.35 | 0.54 | Demonstrates a significant electron-withdrawing effect from the para position. The much larger value for -CF3 highlights its powerful combined inductive and resonance withdrawal. |

| Swain-Lupton Field/Inductive Constant (F) | 0.39 | 0.38 | Quantifies the inductive electron-withdrawing effect. The similar values suggest that both groups exert a comparable, strong inductive pull on electron density through the sigma bond framework. |

| Swain-Lupton Resonance Constant (R) | -0.04 | 0.16 | This parameter reveals a key difference. The negative value for -OCF3 indicates it is a weak resonance donor, despite its overall electron-withdrawing nature. In contrast, the positive value for -CF3 signifies a resonance-withdrawing effect. |

| Hansch Lipophilicity Parameter (π) | 1.04 | 0.88 | Measures the contribution of the substituent to the lipophilicity of a molecule. The higher value for -OCF3 indicates it imparts greater lipophilicity than -CF3, which can significantly impact membrane permeability and metabolic stability.[1] |

Data sourced from "A survey of Hammett substituent constants and resonance and field parameters" by C. Hansch, A. Leo, and R. W. Taft, unless otherwise cited.

Dissecting the Electronic Effects: Inductive vs. Resonance

The data presented above underscores a critical dichotomy in the electronic behavior of the -OCF3 and -CF3 groups. While both are potent inductive electron withdrawers due to the high electronegativity of the fluorine atoms, their resonance effects are opposing.

The -CF3 group's resonance withdrawal is attributed to hyperconjugation, where the C-F σ* anti-bonding orbitals can accept electron density from the aromatic π-system. Conversely, the oxygen atom in the -OCF3 group possesses lone pairs that can be donated into the aromatic ring, resulting in a weak resonance-donating effect. This subtle but significant difference in resonance character can have profound implications for reaction mechanisms and the modulation of electron density at specific positions on an aromatic ring.

Experimental Protocol: Determination of Hammett Constants via pKa Measurement of Substituted Benzoic Acids

The Hammett substituent constants (σ) are empirically derived from the ionization of substituted benzoic acids in water at 25°C. The following protocol outlines the potentiometric titration method for determining the pKa of 3- and 4-substituted trifluoromethoxy- and trifluoromethyl-benzoic acids, which is the foundational experiment for calculating their respective Hammett constants.

Objective: To determine the pKa values of 3-(trifluoromethyl)benzoic acid, 4-(trifluoromethyl)benzoic acid, 3-(trifluoromethoxy)benzoic acid, and 4-(trifluoromethoxy)benzoic acid by potentiometric titration and subsequently calculate their Hammett constants.

Materials and Reagents:

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Calibrated burette (50 mL)

-

Beaker (100 mL)

-

Volumetric flasks

-

3-(Trifluoromethyl)benzoic acid (CAS 454-92-2)

-

4-(Trifluoromethyl)benzoic acid (CAS 455-24-3)

-

3-(Trifluoromethoxy)benzoic acid

-

4-(Trifluoromethoxy)benzoic acid (CAS 330-12-1)

-

Benzoic acid (reference standard)

-

Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

-

Deionized water

-

Potassium chloride (KCl)

-

Standard pH buffer solutions (pH 4.00, 7.00, and 10.00)

Procedure:

-

Calibration of the pH meter: Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions.

-

Preparation of the acid solution: Accurately weigh a sample of the substituted benzoic acid (e.g., 0.1 mmol) and dissolve it in a known volume of deionized water (e.g., 50 mL) in a beaker. To maintain a constant ionic strength, add a small amount of KCl.

-

Titration setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the burette containing the standardized 0.1 M NaOH solution above the beaker.

-

Potentiometric Titration:

-

Record the initial pH of the acid solution.

-

Begin adding the NaOH solution in small increments (e.g., 0.5 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

As the pH begins to change more rapidly near the equivalence point, reduce the increment volume (e.g., to 0.1 mL) to obtain a more detailed titration curve.

-

Continue the titration until the pH has stabilized at a high value (e.g., pH 11-12).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH. The peak of the first derivative curve corresponds to the equivalence point.

-

The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).

-

-

Calculation of Hammett Constant (σ):

-

Determine the pKa of the unsubstituted benzoic acid using the same procedure.

-

The Hammett constant (σ) for the substituent is calculated using the following equation: σ = pKa (benzoic acid) - pKa (substituted benzoic acid)

-

Expected pKa Values:

| Compound | Expected pKa |

| 3-(Trifluoromethyl)benzoic acid | ~3.77 |

| 4-(Trifluoromethyl)benzoic acid | ~3.69 (calculated) |

| 4-(Trifluoromethoxy)benzoic acid | ~3.85 (predicted) |

Conclusion: Strategic Implications for Drug Design

The choice between a trifluoromethoxy and a trifluoromethyl group is not merely a matter of substituting one electron-withdrawing group for another. The subtle interplay of their inductive and resonance effects, coupled with differences in lipophilicity, offers a sophisticated toolkit for the medicinal chemist.

The stronger overall electron-withdrawing character of the -CF3 group, particularly from the para position, can be leveraged to modulate the pKa of nearby acidic or basic centers, influencing drug-receptor interactions and solubility. Its lower lipophilicity compared to -OCF3 may be advantageous in scenarios where excessive lipophilicity is a concern.

Conversely, the unique electronic signature of the -OCF3 group, characterized by strong inductive withdrawal and weak resonance donation, allows for a more nuanced control of electron distribution within a molecule. Its superior lipophilicity can enhance membrane permeability and metabolic stability, crucial attributes for orally bioavailable drugs. The "long-range" electron-withdrawing effect of the OCF3 group has also been noted to influence the basicity of remote arylmetal compounds.

Ultimately, a thorough understanding of the distinct electronic and physicochemical properties of both the trifluoromethoxy and trifluoromethyl groups, as detailed in this guide, is essential for the rational design of new therapeutic agents with optimized efficacy and safety profiles.

References

The Strategic Imperation of Fluorinated Anilines in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—offer medicinal chemists a powerful tool to modulate the biological profiles of molecules. Among the various fluorinated scaffolds, fluorinated anilines have emerged as a particularly valuable motif, frequently appearing in the structures of numerous approved and investigational drugs. This technical guide provides a comprehensive overview of the role of fluorinated anilines in drug discovery, detailing their impact on key pharmacological parameters, providing experimental protocols for their evaluation, and illustrating their mechanism of action through a case study of targeted cancer therapies.

Physicochemical and Pharmacokinetic Impact of Fluorination on Anilines

The introduction of fluorine to the aniline ring profoundly alters its electronic and steric properties, leading to significant changes in its basicity (pKa), lipophilicity (logP), metabolic stability, and binding affinity to biological targets.[1]

Modulation of pKa and Lipophilicity

The strong electron-withdrawing nature of fluorine generally decreases the basicity of the aniline nitrogen, resulting in a lower pKa. This can be advantageous in drug design, as it can reduce unwanted interactions with off-target biological molecules and improve oral bioavailability. The effect on lipophilicity is more nuanced and depends on the position and number of fluorine substituents.

| Compound | Structure | pKa | logP |

| Aniline | C₆H₅NH₂ | 4.61[2] | 0.90[2] |

| 2-Fluoroaniline | 2-FC₆H₄NH₂ | 3.21 | 1.15[2] |

| 3-Fluoroaniline | 3-FC₆H₄NH₂ | 3.51 | 1.15[2] |

| 4-Fluoroaniline | 4-FC₆H₄NH₂ | 4.65 | 1.15[2] |

| 2,4-Difluoroaniline | 2,4-F₂C₆H₃NH₂ | 1.98 | 1.57[2] |

| 3,4-Difluoroaniline | 3,4-F₂C₆H₃NH₂ | 3.12 | 1.57[2] |

| 2,4,6-Trifluoroaniline | 2,4,6-F₃C₆H₂NH₂ | 0.44 | 1.77[2] |

| 4-(Trifluoromethyl)aniline | 4-CF₃C₆H₄NH₂ | 3.65 | 2.58[2] |

Table 1: Experimentally Determined pKa and logP Values of Aniline and its Fluorinated Derivatives. [2]

Enhancement of Metabolic Stability

A primary strategy in drug design is to block metabolically labile sites to enhance a drug's half-life. The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[2] Introducing a fluorine atom at a position susceptible to hydroxylation can significantly improve a compound's metabolic stability.

| Compound Moiety | Illustrative Half-Life (t½) in Human Liver Microsomes (min) |

| Aniline | 15 |

| 2-Fluoroaniline | 35 |

| 3-Fluoroaniline | 25 |

| 4-Fluoroaniline | 50 |

Table 2: Illustrative Comparison of the Metabolic Half-Life of a Parent Drug Containing an Aniline Moiety Versus its Fluorinated Analogs. [2] This data is illustrative and based on general trends observed in medicinal chemistry.

Case Study: Fluorinated Anilines in EGFR Tyrosine Kinase Inhibitors

A prominent application of fluorinated anilines is in the development of tyrosine kinase inhibitors (TKIs) for cancer therapy, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). The 4-anilinoquinazoline scaffold is a common pharmacophore in many EGFR inhibitors, and fluorination of the aniline ring has been shown to be crucial for their high potency and favorable pharmacokinetic profiles.

Vandetanib and Lapatinib are two FDA-approved EGFR inhibitors that feature a fluorinated aniline moiety. This substitution enhances their binding affinity to the ATP-binding pocket of the EGFR kinase domain and contributes to their overall efficacy.

| Compound | Aniline Moiety | Target(s) | IC₅₀ (nM) |

| Vandetanib | 4-bromo-2-fluoroaniline | VEGFR2, EGFR, RET | 40 (VEGFR2), 500 (EGFR), 130 (RET)[3] |

| Lapatinib | 4-(3-fluorobenzyloxy)aniline | EGFR, HER2 | 3 (EGFR), 13 (HER2)[4] |

Table 3: Inhibitory Potency of Vandetanib and Lapatinib.

EGFR Signaling Pathway and Inhibition by Fluorinated Aniline-Containing Drugs

EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[2][5] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

Vandetanib and Lapatinib, by binding to the ATP-binding site of the EGFR kinase domain, prevent its autophosphorylation and the subsequent activation of downstream signaling, thereby inhibiting tumor growth. The fluorinated aniline moiety plays a critical role in orienting the inhibitor within the binding pocket and forming key interactions with amino acid residues.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of fluorinated anilines.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of a fluorinated aniline using potentiometric titration.

Materials:

-

Fluorinated aniline sample

-

0.1 M Hydrochloric acid (HCl), standardized

-

0.1 M Sodium hydroxide (NaOH), standardized

-

Methanol (ACS grade)

-

Deionized water

-

pH meter with a combination pH electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (100 mL)

Procedure:

-

Solution Preparation:

-

Accurately weigh approximately 0.1 mmol of the fluorinated aniline and dissolve it in 25 mL of a 1:1 (v/v) methanol/water solution in a 100 mL beaker.

-

Prepare a 0.01 M solution of the fluorinated aniline in the same solvent mixture.

-

-

Titration Setup:

-

Calibrate the pH meter using standard pH 4.00, 7.00, and 10.00 buffers.

-

Place the beaker containing the aniline solution on the magnetic stirrer and immerse the pH electrode and the tip of the burette filled with standardized 0.1 M HCl.

-

-

Titration:

-

Start stirring the solution gently.

-

Record the initial pH of the solution.

-

Add the 0.1 M HCl titrant in small increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH changes significantly, indicating the equivalence point, and then continue for several more additions beyond this point.

-

-

Data Analysis:

-

Plot the measured pH values (y-axis) against the volume of HCl added (x-axis) to obtain the titration curve.

-

Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This can be found from the first derivative of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point (Veq/2).

-

Determination of logP by the Shake-Flask Method

This protocol describes the classic shake-flask method for determining the octanol-water partition coefficient (logP).

Materials:

-

Fluorinated aniline sample

-

n-Octanol (ACS grade)

-

Phosphate buffered saline (PBS), pH 7.4

-

Separatory funnel (100 mL)

-

Mechanical shaker

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system for analysis

-

Volumetric flasks and pipettes

Procedure:

-

System Preparation:

-

Pre-saturate the n-octanol with PBS and the PBS with n-octanol by shaking them together overnight and then allowing the phases to separate.

-

-

Partitioning:

-

Prepare a stock solution of the fluorinated aniline in the pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).

-

Add a known volume of this n-octanol solution (e.g., 10 mL) and an equal volume of the pre-saturated PBS to a separatory funnel.

-

Shake the funnel on a mechanical shaker for a set period (e.g., 1 hour) to ensure equilibrium is reached.

-

Allow the phases to separate completely. If an emulsion forms, the mixture can be centrifuged to aid separation.

-

-

Analysis:

-